(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester
Overview
Description
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, which is a common motif in many pharmacologically active molecules, and a tert-butyl ester group, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group at the 3-position of the piperidine ring can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Carbamate Formation: The carbamic acid tert-butyl ester group is introduced through the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound may be investigated for its potential pharmacological properties. Piperidine derivatives are known for their activity in the central nervous system, and this compound could be a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tert-butyl ester group may influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group.
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group.
Uniqueness
The uniqueness of (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester lies in its tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups, potentially leading to unique biological and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-3-methylpiperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSNRJGZDUFKQT-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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